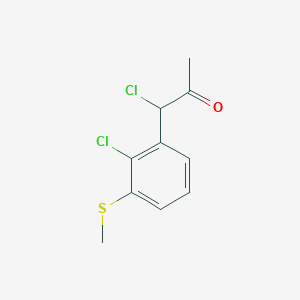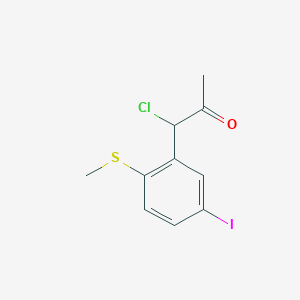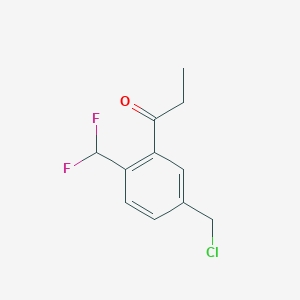
1-(2,4-Difluoro-3-iodophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluoro-3-iodophenyl)ethanol is an organic compound with the molecular formula C8H7F2IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluoro-3-iodophenyl)ethanol typically involves the reaction of 2,4-difluoro-3-iodobenzene with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H3F2I+C2H4O→C8H7F2IO
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Difluoro-3-iodophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the iodine atom, forming a difluorophenyl ethanol derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,4-Difluoro-3-iodophenyl)acetaldehyde or 1-(2,4-Difluoro-3-iodophenyl)acetic acid.
Reduction: Formation of 1-(2,4-Difluorophenyl)ethanol.
Substitution: Formation of 1-(2,4-Difluoro-3-azidophenyl)ethanol or 1-(2,4-Difluoro-3-cyanophenyl)ethanol.
Applications De Recherche Scientifique
1-(2,4-Difluoro-3-iodophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,4-Difluoro-3-iodophenyl)ethanol involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Difluoro-3-iodophenyl)ethanone: Similar structure but with a ketone group instead of an ethanol group.
1-(2,3-Difluoro-4-iodophenyl)propan-1-ol: Similar structure with different positions of fluorine and iodine atoms.
Uniqueness
1-(2,4-Difluoro-3-iodophenyl)ethanol is unique due to its specific arrangement of fluorine and iodine atoms, which can significantly influence its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C8H7F2IO |
|---|---|
Poids moléculaire |
284.04 g/mol |
Nom IUPAC |
1-(2,4-difluoro-3-iodophenyl)ethanol |
InChI |
InChI=1S/C8H7F2IO/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 |
Clé InChI |
YQQKLEBRBUYBQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=C(C=C1)F)I)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine](/img/structure/B14041606.png)

![8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine](/img/structure/B14041613.png)
![tert-butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B14041616.png)

![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14041638.png)


